4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole
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Overview
Description
4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. This method is based on the Claisen–Schmidt-type aldol-crotonic condensation of acetyl derivatives with aromatic aldehydes . The reaction conditions include:
Reagents: Hydrazine hydrate, acetic acid
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole oxides
Reduction: Formation of dihydropyrazole derivatives
Substitution: Introduction of functional groups at the nitrogen atoms or carbon atoms in the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Pyrazole oxides
Reduction: Dihydropyrazole derivatives
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-Ethyl-5-propyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties
Medicine: Explored for its analgesic and antitumor activities
Industry: Utilized in
Properties
CAS No. |
30433-50-2 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-ethyl-5-propyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H16N2/c1-3-5-8-7(4-2)6-9-10-8/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
OAFUCMJZFAPELE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C=NN1)CC |
Origin of Product |
United States |
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